molecular formula C9H11N3O3 B11960016 1-Ethyl-3-(4-nitrophenyl)urea CAS No. 70826-96-9

1-Ethyl-3-(4-nitrophenyl)urea

Cat. No.: B11960016
CAS No.: 70826-96-9
M. Wt: 209.20 g/mol
InChI Key: RVKAYYRPBXZIII-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with an ethyl group and the other with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.

Industrial Production Methods: Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(4-nitrophenyl)urea undergoes various chemical reactions, including nucleophilic substitution and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or hydroxides.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

Major Products:

    Reduction: The reduction of the nitro group in this compound can lead to the formation of 1-Ethyl-3-(4-aminophenyl)urea.

Scientific Research Applications

1-Ethyl-3-(4-nitrophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological molecules. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-(4-nitrophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

70826-96-9

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

1-ethyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13)

InChI Key

RVKAYYRPBXZIII-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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